molecular formula C7H5NO3 B1591498 6-Formylpyridine-2-carboxylic acid CAS No. 499214-11-8

6-Formylpyridine-2-carboxylic acid

Cat. No. B1591498
M. Wt: 151.12 g/mol
InChI Key: DAUQNAWDINBWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765743B2

Procedure details

To a solution of 6-formyl-2-pyridinecarboxylic acid (available from Chemstep Product List, 250 mg, 1.65 mmol) in dichloromethane (6.8 ml) was added morpholine (0.377 ml, 4.31 mmol) and acetic acid (0.083 ml). The mixture was stirred at room temperature for 15 min when sodium triacetoxyborohydride (459 mg, 2.17 mmol) was added and the mixture stirred overnight. The crude reaction mixture was diluted with dichloromethane (10 ml) and methanol was added until a clear solution was observed. The mixture was loaded onto an aminopropyl cartridge (5 g) pre-eluted with dichloromethane. The cartridge was eluted with dichloromethane followed by methanol and fractions containing product were combined and blown to dryness under a stream of nitrogen. The crude product was taken up in sodium hydroxide solution (2M, 25 ml) and washed with dichloromethane (2×25 ml). The aqueous layer was acidified to pH7 using hydrochloric acid (5M) and concentrated under vacuum to approximately 25 ml. The solution was loaded onto an Oasis cartridge (6 g), which had been pre-eluted with methanol (1 volume) followed by water (1 volume). The cartridge was eluted with water (1 volume) followed by methanol. Fractions containing product were combined and dried to give the title compound (129 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.377 mL
Type
reactant
Reaction Step One
Quantity
0.083 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=1)=O.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.CO>[N:12]1([CH2:1][C:3]2[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=2)[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)C1=CC=CC(=N1)C(=O)O
Name
Quantity
0.377 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.083 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
459 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
ADDITION
Type
ADDITION
Details
was added until a clear solution
WASH
Type
WASH
Details
pre-eluted with dichloromethane
WASH
Type
WASH
Details
The cartridge was eluted with dichloromethane
ADDITION
Type
ADDITION
Details
containing product
WASH
Type
WASH
Details
washed with dichloromethane (2×25 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to approximately 25 ml
WASH
Type
WASH
Details
had been pre-eluted with methanol (1 volume)
WASH
Type
WASH
Details
The cartridge was eluted with water (1 volume)
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCOCC1)CC1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.